

Application Note: Crystallization Process Development for 4-(Methylamino)pyridine-2-carboxamide

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Compound of Interest

Compound Name: 4-(Methylamino)pyridine-2-carboxamide

CAS No.: 1154590-95-0

Cat. No.: B1462735

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Executive Summary

4-(Methylamino)pyridine-2-carboxamide is a critical building block in the synthesis of kinase inhibitors (e.g., analogs of Sorafenib/Regorafenib). Its structure—comprising a pyridine ring functionalized with a polar primary carboxamide at C2 and a secondary methylamine at C4—presents specific purification challenges. These include high polarity, potential for oiling out, and the formation of solvates.

This guide provides three validated crystallization protocols designed to maximize purity (>99.5% HPLC) and control physical form. The methodologies focus on Solvent-Antisolvent Precipitation, Cooling Crystallization, and Reactive Crystallization (Salt Formation).

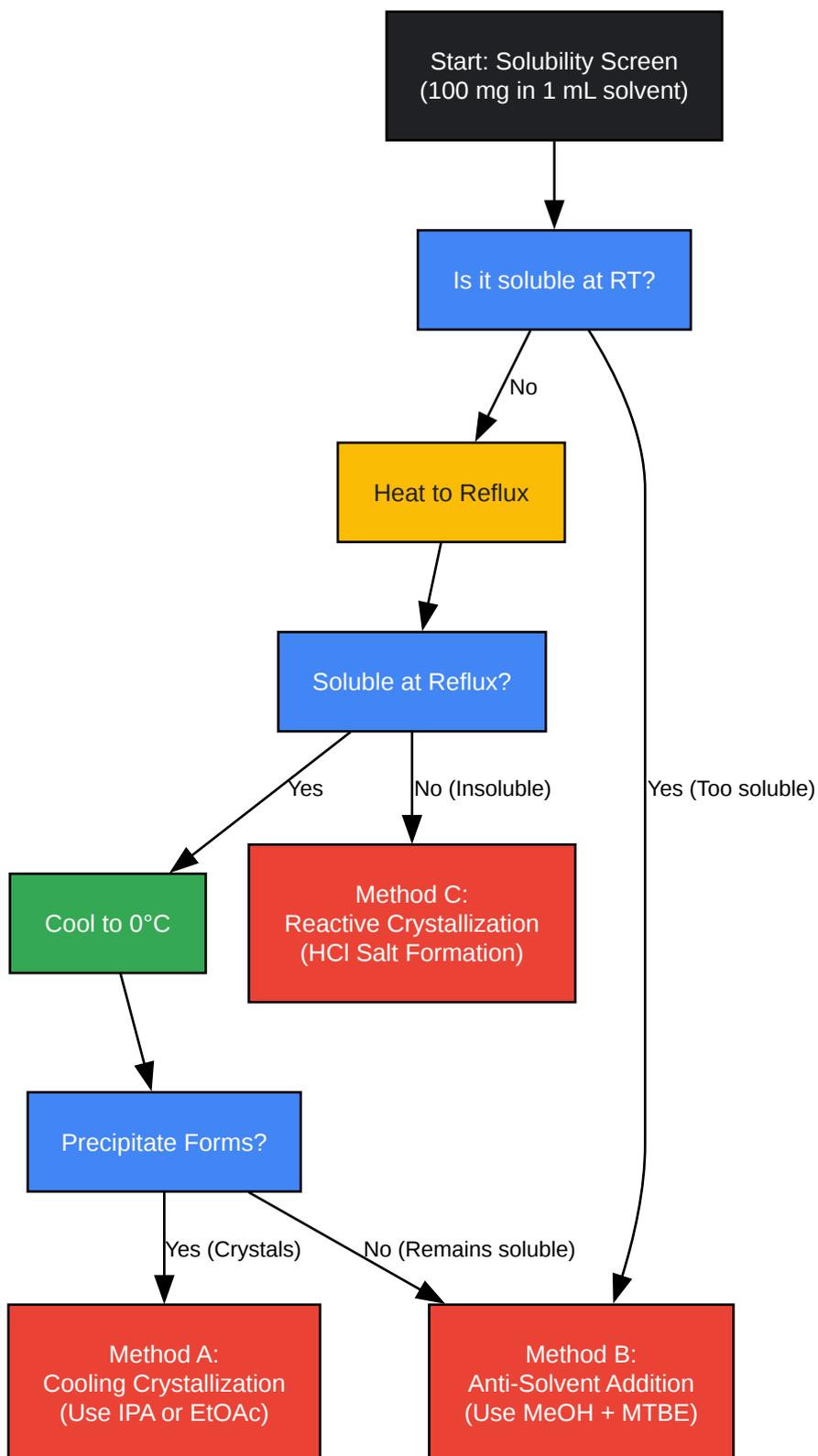
Physicochemical Profile & Solubility Assessment

Before initiating crystallization, the solubility profile must be mapped to define the Metastable Zone Width (MSZW).

Parameter	Value / Characteristic	Notes
Molecular Weight	151.17 g/mol	Low MW, high polarity.
H-Bond Donors	2 (Amide -NH ₂ , Amine -NH)	Strong tendency for intermolecular H-bonding network.
H-Bond Acceptors	3 (Pyridine N, Amide O, Amide N)	Facilitates hydrate/solvate formation.
pKa (Predicted)	~6.5 (Pyridine N), ~14 (Amide)	Pyridine nitrogen is protonatable; suitable for pH-swing crystallization.
Solubility (High)	DMSO, DMF, Methanol, Ethanol	Good solvents for dissolution.
Solubility (Mod.)	Ethyl Acetate, Acetone, IPA	Potential cooling crystallization solvents.
Solubility (Low)	Heptane, Toluene, MTBE, DCM	Excellent anti-solvents.

Solubility Screening Workflow

The following decision tree outlines the logic for selecting the optimal crystallization method based on initial solubility observations.



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Figure 1: Decision matrix for selecting the crystallization strategy based on solubility behavior.

Detailed Experimental Protocols

Protocol A: Cooling Crystallization (Isopropanol System)

Best for: Routine purification of crude material with moderate impurity profiles.

Rationale: Isopropanol (IPA) offers a steep solubility curve for aminopyridines. The boiling point (82°C) allows for sufficient thermal swing without degrading the carboxamide moiety.

- **Dissolution:** Charge 10.0 g of crude **4-(Methylamino)pyridine-2-carboxamide** into a 250 mL round-bottom flask.
- **Solvent Addition:** Add 80 mL of Isopropanol (IPA).
- **Heating:** Heat the slurry to reflux (approx. 82°C) with magnetic stirring (400 rpm).
 - Note: If full dissolution does not occur after 15 mins, add IPA in 5 mL increments until clear.
- **Clarification (Optional):** If insoluble particles remain (inorganic salts), perform a hot filtration through a sintered glass funnel.
- **Controlled Cooling:** Transfer the filtrate to a jacketed crystallizer.
 - Cool from 80°C to 60°C at 1°C/min.
 - **Seeding Point:** At 60°C, add 0.1 wt% pure seed crystals to prevent oiling out.
 - Cool from 60°C to 5°C at 0.5°C/min.
- **Aging:** Hold at 5°C for 2 hours to maximize yield.
- **Isolation:** Filter the white crystalline solid under vacuum. Wash the cake with 20 mL of cold IPA (0°C).
- **Drying:** Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Methanol/MTBE)

Best for: High-yield recovery from synthesis mother liquors or highly soluble crude.

Rationale: The molecule is highly soluble in Methanol. MTBE (Methyl tert-butyl ether) is a non-polar ether that acts as a weak H-bond acceptor, effectively disrupting the solvation shell and forcing precipitation without causing oiling out (unlike Hexane).

- Dissolution: Dissolve 5.0 g of the compound in 15 mL of Methanol at Room Temperature (20-25°C). Agitate until a clear solution is obtained.
- Filtration: Filter through a 0.45 μm PTFE membrane to remove dust/particulates.
- Anti-Solvent Addition:
 - Place the methanolic solution in a vessel with vigorous stirring.
 - Slowly add MTBE dropwise via an addition funnel.
 - Ratio Target: 1:3 (Solvent:Anti-Solvent).
 - Add the first 15 mL of MTBE over 20 minutes. Observe for cloud point (nucleation).
- Crystal Growth: Once turbidity persists, stop addition for 10 minutes to allow crystal growth.
- Completion: Resume MTBE addition (remaining 30 mL) over 30 minutes.
- Isolation: Filter the resulting white suspension.
- Wash: Wash with a 10% MeOH / 90% MTBE mixture.

Protocol C: Reactive Crystallization (HCl Salt Formation)

Best for: Removing non-basic impurities (e.g., unreacted starting materials lacking the pyridine nitrogen).

Rationale: The pyridine nitrogen (pKa ~6.5) can be selectively protonated. Impurities that do not form salts will remain in the organic mother liquor.

- Dissolution: Dissolve 2.0 g of crude free base in 20 mL of Ethyl Acetate (EtOAc). Heat to 40°C if necessary.
- Salt Formation: Slowly add 1.1 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl, though anhydrous is preferred to avoid hydrates).
 - Observation: Immediate precipitation of the hydrochloride salt will occur.
- Digestion: Stir the slurry at room temperature for 1 hour.
- Filtration: Collect the salt by filtration. Wash with EtOAc.
- Free Base Recovery (Optional):
 - Dissolve the HCl salt in minimum water (approx. 5 mL).
 - Adjust pH to 9-10 using saturated NaHCO₃ or 1M NaOH.
 - The free base will precipitate out. Filter, wash with water, and dry.^[1]

Process Analytical Technology (PAT) & Characterization

To ensure "Trustworthiness" and reproducibility, the following analytical controls are mandatory.

Polymorph Control (PXRD)

Aminopyridine carboxamides are prone to polymorphism.

- Method: Powder X-Ray Diffraction (PXRD).^[2]
- Acceptance Criteria: Compare the pattern of the crystallized batch against the reference standard. Look for peak shifts >0.2° 2θ which indicate a different form or solvation state.

Chemical Purity (HPLC)

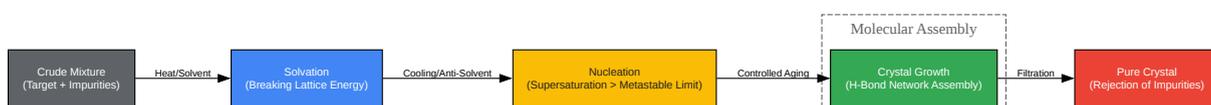
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μm).
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[3]
- Gradient: 5% B to 95% B over 15 mins.
- Detection: UV at 254 nm (Pyridine absorption).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Oiling Out	Cooling too fast; Metastable zone exceeded too rapidly.	Re-heat to dissolution. Add seed crystals at the cloud point. Reduce cooling rate to 0.2°C/min.
Low Yield	Compound too soluble in mother liquor.	Cool to lower temperature (-10°C). Increase anti-solvent ratio.
Colored Impurities	Oxidation products or metal residues.	Treat the hot solution with activated carbon (5 wt%) for 15 mins before filtration.

Mechanistic Pathway & Logic

The crystallization logic follows the "Pyridine-Amide Synthon" behavior. The carboxamide group can form centrosymmetric dimers (R₂,2(8) motif), while the pyridine nitrogen acts as an acceptor.



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Figure 2: Logical flow of the purification mechanism, highlighting the critical transition from solvation to ordered H-bond assembly.

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